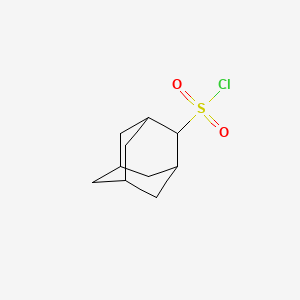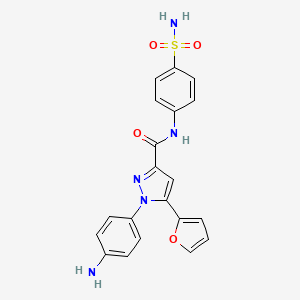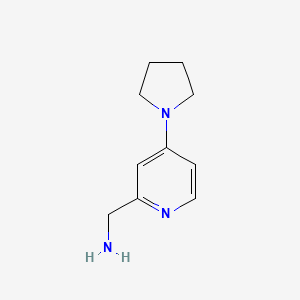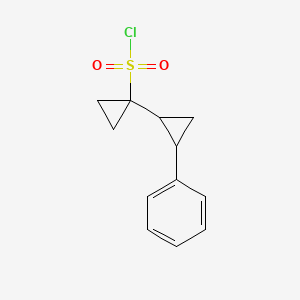
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-phenylcyclopropyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The phenyl group provides additional stability and influences the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group, making it less stable and less selective in reactions.
2-Cyclopropoxybenzene-1-sulfonyl chloride: Contains a cyclopropoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
Uniqueness
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C12H13ClO2S |
|---|---|
Peso molecular |
256.75 g/mol |
Nombre IUPAC |
1-(2-phenylcyclopropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(6-7-12)11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
GJEWBNUASRIBHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2CC2C3=CC=CC=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15326459.png)

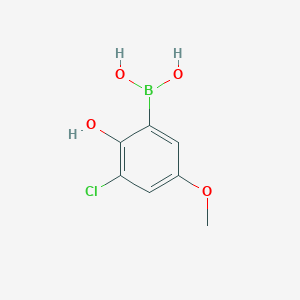
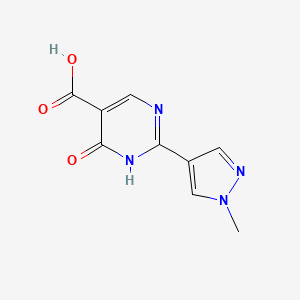
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)

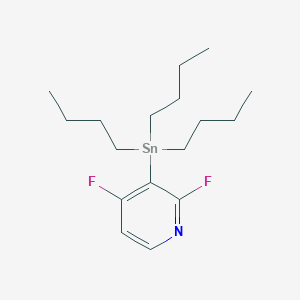


amine](/img/structure/B15326511.png)
